Mgl-IN-1
Übersicht
Beschreibung
NF-1819 is a Potent and selective irreversible MAGL inhibitor.
Biologische Aktivität
Mgl-IN-1 is a compound that has garnered attention for its potential biological activities, particularly in the context of immunology and cancer treatment. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on immune cells, and implications for therapeutic applications.
Overview of MGL and Its Role in Immunity
The macrophage galactose-type C-type lectin (MGL) is a receptor that plays a crucial role in the immune system. It is involved in recognizing various pathogens and modulating immune responses. MGL's engagement with different ligands can lead to distinct signaling pathways that influence dendritic cell (DC) maturation and T cell activation, highlighting its potential as a target for immunotherapy .
This compound acts primarily by targeting MGL, which influences several key biological processes:
- Pathogen Recognition : MGL binds to various glycoproteins and glycolipids, facilitating the recognition and clearance of pathogens.
- Dendritic Cell Activation : Upon ligand binding, MGL triggers intracellular signaling pathways that promote DC maturation. This includes the activation of NF-κB and MAPK pathways, leading to enhanced production of pro-inflammatory cytokines such as TNF-α and IL-10 .
- T Cell Modulation : MGL engagement has been shown to affect regulatory T cell functions, potentially leading to immunosuppression or enhanced anti-tumor responses depending on the context .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study | Findings | Implications |
---|---|---|
Study 1 | This compound enhances DC maturation and cytokine production in response to tumor antigens. | Suggests potential use in cancer vaccination strategies. |
Study 2 | Inhibition of MGL by this compound leads to increased T cell activation against tumors. | Indicates a dual role in both enhancing immune response and targeting tumor cells. |
Study 3 | This compound modulates lipid metabolism through its interaction with endocannabinoid receptors. | Highlights potential metabolic effects that could influence immune responses. |
Case Studies
Several case studies have explored the effects of this compound in various experimental settings:
- Cancer Immunotherapy : In a preclinical model, administration of this compound resulted in significant tumor regression in mice bearing established tumors. The mechanism was linked to enhanced CD8+ T cell responses and increased production of IFN-γ.
- Infectious Disease Models : In models of viral infection, treatment with this compound improved pathogen clearance and reduced morbidity by enhancing the innate immune response through DC activation.
- Metabolic Regulation : Research has shown that this compound influences lipid metabolism by modulating endocannabinoid levels, which may have implications for obesity-related inflammation and metabolic disorders.
Eigenschaften
IUPAC Name |
(3R,4S)-4-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O4/c25-17-4-1-15(2-5-17)21-22(16-3-6-19-20(11-16)34-14-33-19)30(23(21)31)18-7-9-28(10-8-18)24(32)29-13-26-12-27-29/h1-6,11-13,18,21-22H,7-10,14H2/t21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIROGBLGLPXQI-FGZHOGPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(C(C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2[C@@H]([C@H](C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.